2,3-Dichloro-1-propanol-d5
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Overview
Description
2,3-Dichloro-1-propanol-d5 is a deuterium-labeled version of 2,3-Dichloro-1-propanol. It is an important compound in the field of organic chemistry, particularly used as a stable isotope-labeled compound for various research purposes. The deuterium labeling helps in tracing and quantifying the compound during drug development and other scientific studies .
Mechanism of Action
Target of Action
2,3-Dichloro-1-propanol-d5 is a deuterium-labeled variant of 2,3-Dichloro-1-propanol . It is primarily used as a reactant in various chemical reactions and as a solvent
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds can be used to trace the metabolic pathways of their non-deuterated counterparts .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic properties of a compound . Deuterium substitution can impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially enhancing its bioavailability .
Result of Action
It is known that deuterium-labeled compounds can be used to study the metabolic effects of their non-deuterated counterparts .
Action Environment
It is known that the compound should be stored at -20°c for optimal stability .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-1-propanol-d5 interacts with various enzymes and proteins in biochemical reactions . It is known to show metabolite toxicity
Cellular Effects
It has been reported to show metabolite toxicity , indicating that it may have significant effects on cellular processes
Molecular Mechanism
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloro-1-propanol-d5 involves the reaction of 2,3-Dichloro-1-propanol with deuterium gas. This process replaces the hydrogen atoms in the compound with deuterium atoms, resulting in the deuterium-labeled version . The reaction typically requires controlled conditions, including specific temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely and efficiently. The final product is purified and tested to ensure its isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1-propanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dichloroacrolein.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products
Oxidation: 2,3-Dichloroacrolein
Reduction: Various less chlorinated alcohols
Substitution: Products depend on the nucleophile used, such as 2,3-dihydroxy-1-propanol when hydroxide is used.
Scientific Research Applications
2,3-Dichloro-1-propanol-d5 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the biochemical pathways.
Medicine: Used in drug development to study pharmacokinetics and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1-propanol: The non-deuterated version of the compound.
1,3-Dichloro-2-propanol: Another chlorinated propanol with different chlorine atom positions.
Glycerol-α,β-dichlorohydrin: A similar compound with a different structural arrangement.
Uniqueness
2,3-Dichloro-1-propanol-d5 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. The presence of deuterium atoms alters its physical and chemical properties slightly, making it more stable and providing distinct advantages in various research applications .
Properties
IUPAC Name |
2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675829 |
Source
|
Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189730-34-4 |
Source
|
Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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